molecular formula C20H20N2O2 B2776675 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide CAS No. 883960-87-0

2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide

Cat. No. B2776675
CAS RN: 883960-87-0
M. Wt: 320.392
InChI Key: KIFNSAKLQHOAQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . Another interesting approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which has been accomplished as a Ni (II)-catalyzed process . 1,3-Dicarbonyl compounds and their enamines have been widely used as precursors to pyrrolin-4-ones with carbamoyl, acyl, or alkoxycarbonyl substituent at the C3-position .

Scientific Research Applications

Antimicrobial Potential

This compound has been studied for its antimicrobial properties. Derivatives of quinoline, which is part of the compound’s structure, have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . The presence of the quinoline moiety can be crucial for the compound’s potential use in developing new antimicrobial agents.

Antitubercular Activity

Quinoline derivatives have also been screened for their activity against Mycobacterium tuberculosis. The compound’s structural similarity to these derivatives suggests that it may possess antitubercular properties, which could be valuable in the treatment of tuberculosis .

Anticancer Properties

The quinoline nucleus is a common feature in many anticancer agents. The compound , with its quinoline structure, may interact with various biological targets involved in cancer progression, making it a candidate for further research in cancer therapeutics .

Anti-inflammatory Applications

Compounds with a quinoline base have been associated with anti-inflammatory effects. This compound’s potential to modulate inflammatory pathways could lead to its application in treating inflammatory diseases .

Antiviral Efficacy

Quinoline derivatives have shown antiviral activities, and the compound could be explored for its efficacy against viruses. This could be particularly relevant for the development of new antiviral drugs .

Enzyme Inhibition

The compound’s structure suggests that it may act as an enzyme inhibitor, potentially interfering with the enzyme’s active site or allosteric sites. This property could be harnessed in various therapeutic areas, including the treatment of metabolic disorders .

Neuroprotective Effects

Given the neuroactive properties of some quinoline derivatives, this compound might offer neuroprotective benefits, which could be significant in the treatment of neurodegenerative diseases .

Analgesic Potential

The analgesic properties of quinoline derivatives make this compound a subject of interest for pain management research. Its potential to alleviate pain through various mechanisms could be an area of significant study .

properties

IUPAC Name

2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)20(24)21-19-17(14-9-5-4-6-10-14)18(23)15-11-7-8-12-16(15)22(19)3/h4-13H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFNSAKLQHOAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320955
Record name 2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide

CAS RN

883960-87-0
Record name 2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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